

A Comparative Guide to the Validation of Analytical Methods for Isoniazid Determination

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Compound of Interest

Compound Name: 2-Hydrazinylisonicotinic acid

Cat. No.: B1328875

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An Objective Comparison of High-Performance Liquid Chromatography, UV-Visible Spectrophotometry, and Titrimetry for the Quantification of Isoniazid.

This guide provides a detailed comparison of three common analytical methods for the determination of isoniazid (INH), a primary drug used in the treatment of tuberculosis. While the initial query specified **2-Hydrazinylisonicotinic acid**, a derivative of isoniazid, the broader availability of validation data for the parent compound allows for a more comprehensive and practical comparison of analytical methodologies. The principles and techniques discussed are often adaptable to related compounds.

The methods under review are High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Titrimetry. Each method is evaluated based on its performance, supported by experimental data from various studies.

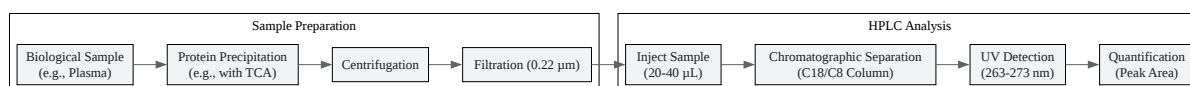
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture. It is highly regarded for its sensitivity and specificity.

A common approach involves a Reverse-Phase (RP) HPLC system with UV detection.^[1]

- Instrumentation: Shimadzu HPLC system with a UV detector.^[1]
- Column: C18 (250 × 4.6 mm, 5 µm) or C8 (250 × 4.6 mm, 5 µm).^[2]

- Mobile Phase: A mixture of a buffer (e.g., 0.01M disodium hydrogen phosphate) and an organic solvent (e.g., acetonitrile).[1] The pH is often adjusted to optimize separation.[3]
- Flow Rate: Typically 1.0 mL/min.[1]
- Detection Wavelength: Set to the maximum absorbance of isoniazid, often around 263 nm or 273 nm.[2][4]
- Injection Volume: 20-40 μ L.[1]
- Sample Preparation: Samples, especially from biological matrices like plasma, require protein precipitation (e.g., with trichloroacetic acid) and filtration before injection.[2]



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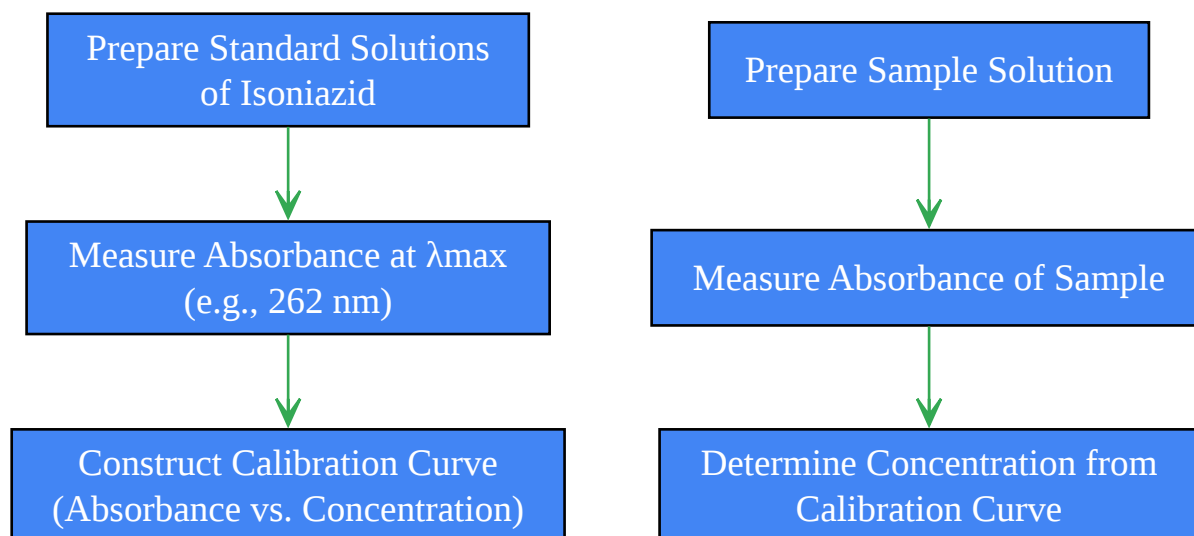
HPLC Analysis Workflow

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a widely used technique that measures the absorption of ultraviolet or visible light by a substance in solution. It is known for its simplicity and cost-effectiveness.[5]

- Instrumentation: A double beam UV-Vis spectrophotometer.[6]
- Solvent: Distilled water or methanol is commonly used.[4][7]
- Wavelength of Maximum Absorbance (λ_{max}): Determined by scanning a solution of isoniazid, typically found around 262-263 nm.[4][6]

- Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured to construct a calibration curve according to Beer-Lambert law.
- Sample Preparation: For pharmaceutical dosage forms, tablets are typically crushed, dissolved in the solvent, and filtered to remove excipients.[4]



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UV-Vis Quantification Steps

Titrimetry

Titrimetric methods, or titrations, are quantitative chemical analysis techniques used to determine the concentration of an identified analyte. They are often simple, rapid, and cost-effective.[8]

- Principle: A common method involves the direct titration of isoniazid in a non-aqueous medium.[8]
- Titrant: 0.02 M acetous perchloric acid.[8]
- Solvent: Glacial acetic acid.[8]
- Indicator: Crystal violet is used to visually determine the endpoint.[8]

- Procedure: A known amount of isoniazid is dissolved in glacial acetic acid and titrated with acetous perchloric acid until the color of the indicator changes, signifying the endpoint.

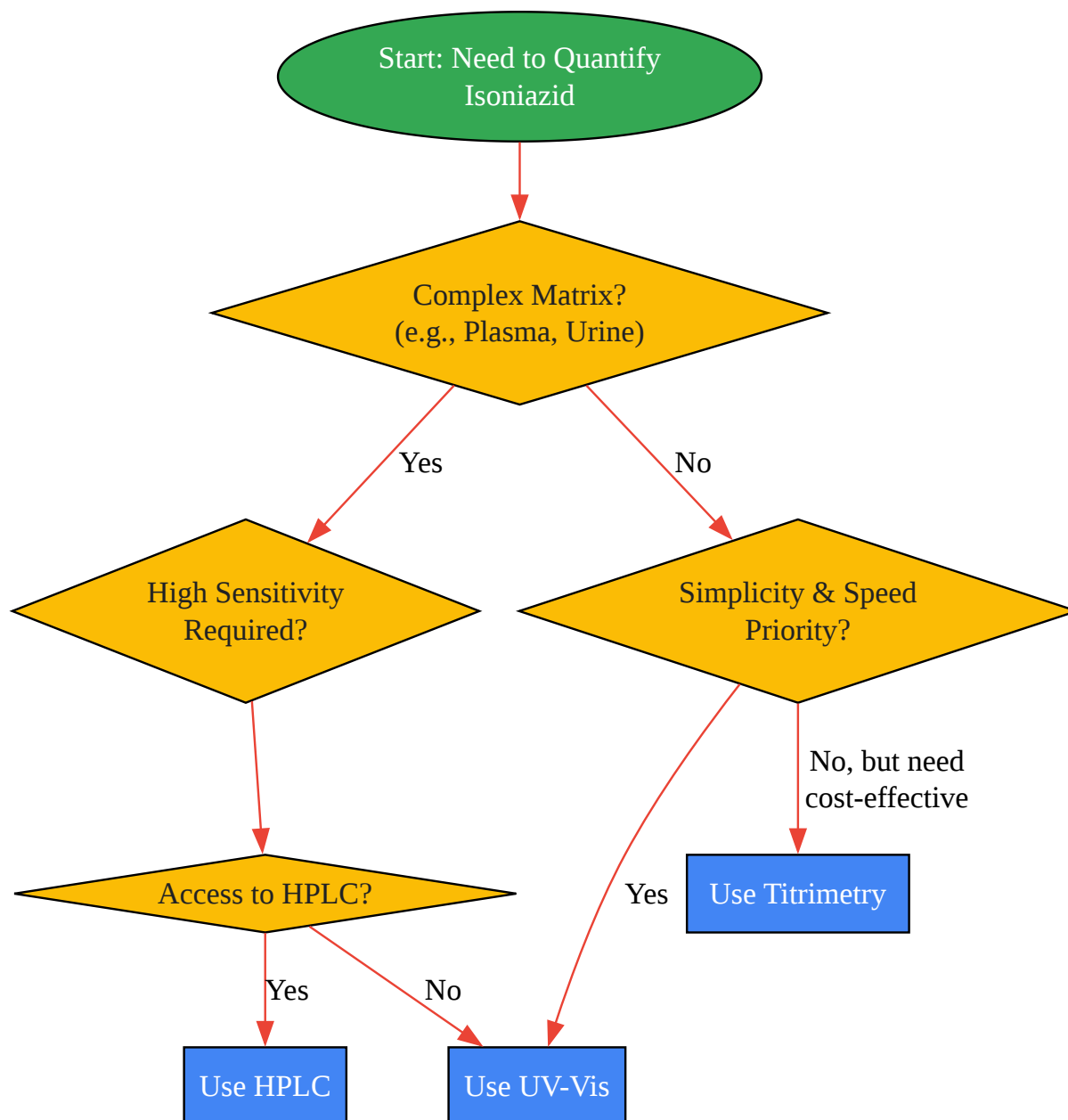
Another approach involves treating the sample with an excess of iodine monochloride, and the resulting iodine is titrated with iodine trichloride.[9]

Comparative Validation Data

The performance of these methods is assessed through various validation parameters as stipulated by guidelines from organizations like the International Council for Harmonisation (ICH).

Parameter	HPLC	UV-Vis Spectrophotometry	Titrimetry
Linearity Range	0.31 - 71.36 µg/mL[2]	5 - 25 µg/mL	1.5 - 15.0 mg[8]
Correlation Coefficient (R ²)	> 0.99[1]	> 0.999	Not Applicable
Limit of Detection (LOD)	0.010 - 0.3 µg/mL[1][10]	0.166 - 0.4026 µg/mL[7][11]	Not Typically Reported
Limit of Quantification (LOQ)	0.03 - 1.0 µg/mL[1][10]	0.5018 - 1.3421 µg/mL[7][11]	Not Typically Reported
Accuracy (% Recovery)	89.8 - 99.6%[2]	98 - 102%[11]	Relative Error ≤ 2.6% [8]
Precision (% RSD)	< 10.39%[2]	< 2%[11]	< 3%[8]

Method Comparison and Recommendations



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Decision Flowchart for Method Selection

- HPLC stands out for its high sensitivity and specificity, making it the method of choice for analyzing isoniazid in complex biological matrices where interfering substances are likely to be present.[1][2] It is ideal for pharmacokinetic studies and therapeutic drug monitoring.[10]

- UV-Visible Spectrophotometry offers a balance of simplicity, speed, and cost-effectiveness. [5] It is well-suited for the routine quality control of pure drug substances and pharmaceutical formulations where the matrix is less complex.[4][6]
- Titrimetry is the most classical and often the most cost-effective method.[8] It is best applied for the assay of bulk drug material where high concentrations of the analyte are present and high precision is required without the need for expensive instrumentation.[8][9]

In conclusion, the choice of analytical method for the determination of isoniazid depends on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available resources. For research and drug development professionals, HPLC offers the most robust and reliable data, particularly for bioanalytical applications. However, for routine quality control, UV-Vis spectrophotometry and titrimetry provide accurate and precise results with significant advantages in terms of cost and simplicity.

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